

Preclinical Pharmacology of Fosravuconazole L-lysine ethanolate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosravuconazole L-lysine ethanolate*

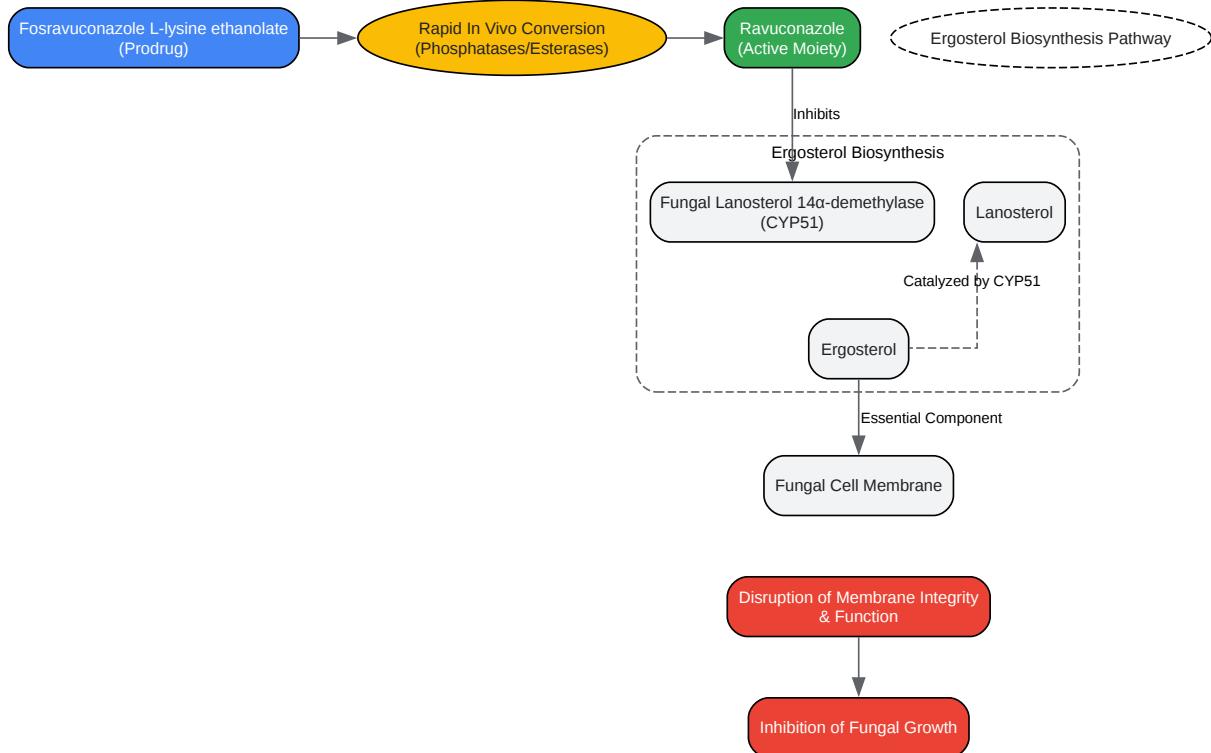
Cat. No.: *B15127499*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate is a novel, water-soluble triazole antifungal agent. It functions as a prodrug, undergoing rapid and extensive conversion *in vivo* to its active moiety, raruconazole. This strategic prodrug approach enhances the oral bioavailability of raruconazole, a potent, broad-spectrum antifungal, thereby overcoming previous limitations in its clinical development.^{[1][2]} Fosravuconazole has been developed for the treatment of onychomycosis and other fungal infections and has demonstrated considerable promise in a range of preclinical investigations.^[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of fosravuconazole, detailing its mechanism of action, *in vitro* and *in vivo* efficacy, pharmacokinetic profile, and safety data.


Mechanism of Action

The antifungal activity of fosravuconazole is exerted through its active form, raruconazole. Like other azole antifungals, raruconazole targets the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).^{[1][3]} This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.^[1]

The inhibition of lanosterol 14 α -demethylase by ravuconazole leads to a cascade of events that disrupt fungal cell homeostasis:

- Depletion of Ergosterol: The primary consequence of enzyme inhibition is the depletion of ergosterol, which compromises the structural and functional integrity of the fungal cell membrane.
- Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol synthesis pathway results in the accumulation of methylated sterol precursors, such as lanosterol. The incorporation of these toxic intermediates into the cell membrane further disrupts its structure and increases its permeability.
- Inhibition of Fungal Growth: The culmination of these effects leads to the disruption of essential cellular processes, ultimately resulting in the inhibition of fungal growth and, in some cases, cell death.[\[1\]](#)

Ravuconazole exhibits a high degree of selectivity for fungal CYP51 over its human counterpart, which contributes to its favorable safety profile by minimizing off-target effects.

[Click to download full resolution via product page](#)

Mechanism of Action of Fosravuconazole.

In Vitro Antifungal Activity

Ravuconazole demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant fungal pathogens, including yeasts, molds, and dermatophytes. Its activity has been evaluated using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of Ravidronazole against Yeast Isolates

Fungal Species	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Candida albicans	-	-	0.03	0.03
Candida glabrata	-	-	1-2	1-2
Candida krusei	-	-	0.5	0.5
Cryptococcus neoformans	541	0.12 - 4.0	-	0.25

Table 2: In Vitro Activity of Ravidronazole against Molds and Dermatophytes

Fungal Species	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Aspergillus fumigatus	-	-	1.0	1.0
Trichophyton rubrum	-	0.015 - 8.0	-	-
Trichophyton mentagrophytes	-	0.015 - 8.0	-	-
Microsporum canis	-	0.015 - 1.0	-	-
Epidermophyton floccosum	-	0.015 - 1.0	-	-
Madurella mycetomatis	-	-	-	0.016

Preclinical Pharmacokinetics

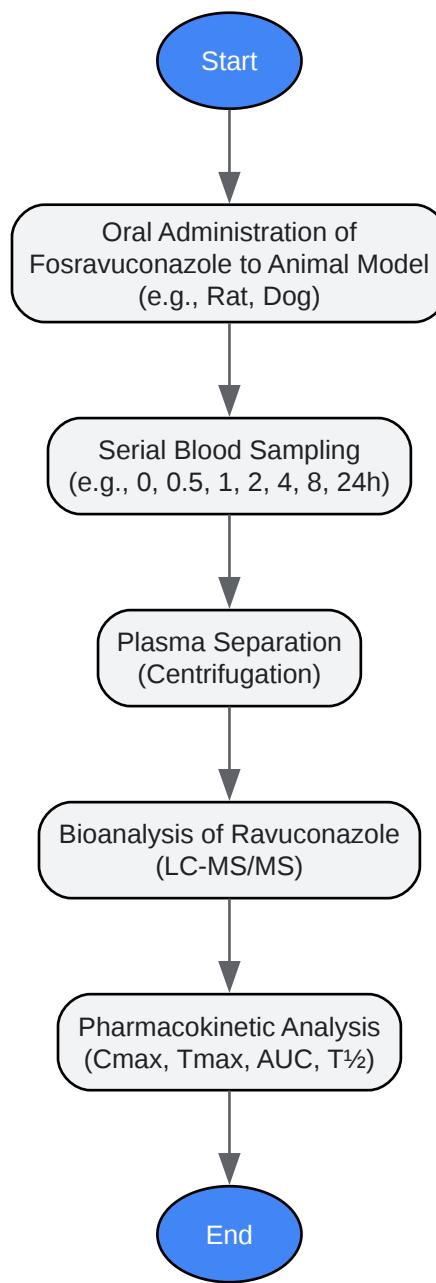

The development of fosravidronazole as a prodrug has significantly improved the pharmacokinetic profile of ravidronazole, leading to high bioavailability and systemic exposure.

Table 3: Preclinical Pharmacokinetic Parameters of Ravidronazole Following Oral Administration

Species	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	T½ (h)
Mouse (neutropenic, infected)	10	0.36 ± 0.01	~1-2	3.4	3.9 - 4.8
Mouse (neutropenic, infected)	40	-	~1-2	-	3.9 - 4.8
Mouse (neutropenic, infected)	160	4.37 ± 0.64	~1-2	48	3.9 - 4.8
Rabbit	10	-	-	-	~13
Rabbit	20	-	-	-	~13
Rabbit	30	-	-	-	~13

Data presented as mean ± SD where available.

Fosravidronazole is rapidly and extensively converted to ravidronazole in vivo, likely by phosphatases and/or esterases.^[1] Ravidronazole exhibits non-linear, Michaelis-Menten kinetics at higher doses, suggesting saturation of metabolic pathways, primarily involving cytochrome P450 (CYP) 3A enzymes.^[1] Ravidronazole is highly protein-bound (approximately 98% in mice).

[Click to download full resolution via product page](#)

Experimental Workflow for a Preclinical Pharmacokinetic Study.

In Vivo Efficacy

The potent in vitro activity of ravaconazole translates to significant efficacy in various preclinical animal models of fungal infections.

Table 4: Summary of In Vivo Efficacy Studies of Ravaconazole

Animal Model	Fungal Pathogen	Dosing Regimen	Efficacy Endpoint	Outcome
Murine model of disseminated candidiasis	Candida albicans	0.625 to 640 mg/kg/day (dose-ranging)	Reduction in kidney fungal burden	Dose-dependent reduction in fungal burden
Murine model of mucosal candidiasis	Candida albicans	1, 5, and 25 mg/kg	Reduction in fungal burden	Effective at all doses
Rabbit model of invasive aspergillosis	Aspergillus fumigatus	30 mg/kg/day (oral)	Survival, clearance of antigen, tissue fungal burden	Eliminated mortality, cleared antigen, and sterilized tissues
Murine model of Chagas disease	Trypanosoma cruzi	10-50 mg/kg/day (oral)	Suppression of parasitemia, survival	Suppressed parasitemia and prevented death

Preclinical Safety and Toxicology

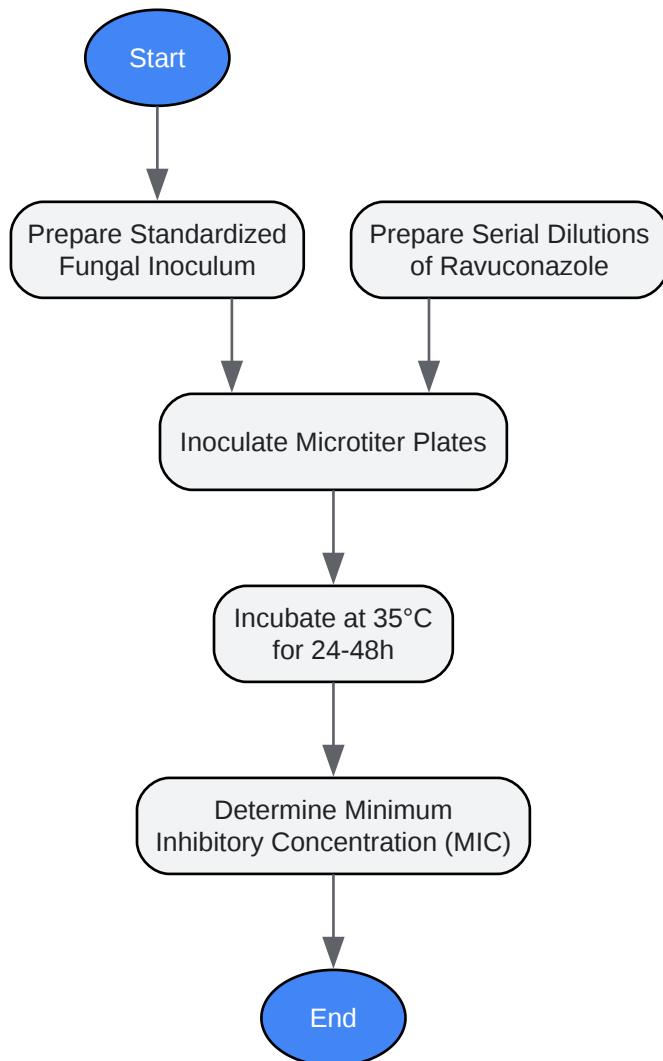
Preclinical studies have indicated that fosravuconazole has a favorable safety profile with a low potential for toxicity.^[4]

Table 5: Summary of Preclinical Toxicology Findings for Ravidamycin

Study Type	Species	Key Findings	NOAEL
Acute Toxicity	Rat, Dog	No notable side effects observed after a week of treatment.	Not explicitly stated
Safety Pharmacology	-	No significant effects on cardiovascular, respiratory, or central nervous systems reported in available preclinical literature.	-
Repeat-Dose Toxicity	-	Generally well-tolerated. Azole-class potential for hepatotoxicity at high doses.	-
Reproductive Toxicology	-	Suspected of damaging fertility or the unborn child (GHS classification for raruconazole).	-

NOAEL: No-Observed-Adverse-Effect Level. Specific NOAEL values from comprehensive toxicology studies are not readily available in the public domain.

Experimental Protocols


Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro activity of raruconazole is typically determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar). A suspension of the fungal colonies is prepared in sterile saline

and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a standardized final inoculum concentration.

- Drug Dilution: Raruconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
- Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

[Click to download full resolution via product page](#)

Workflow for Antifungal Susceptibility Testing.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

- Animal Model: Female ICR mice (or another suitable strain) are typically used.
- Immunosuppression: To establish a robust infection, mice are often rendered neutropenic by intraperitoneal administration of cyclophosphamide prior to infection.
- Infection: A standardized inoculum of *Candida albicans* is injected intravenously via the tail vein.
- Drug Administration: **Fosravuconazole L-lysine ethanolate** is formulated in a suitable vehicle and administered orally by gavage. Dosing can be initiated at a set time post-infection and continued for a specified duration (e.g., once daily for 2-3 days).
- Efficacy Assessment: The primary endpoint is typically the fungal burden in target organs, such as the kidneys. At the end of the treatment period, animals are euthanized, and the kidneys are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

Lanosterol 14 α -Demethylase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of lanosterol 14 α -demethylase.

- Reagents and Materials:
 - Recombinant human or fungal lanosterol 14 α -demethylase (CYP51).
 - Cytochrome P450 reductase (CPR).
 - Lanosterol (substrate).
 - NADPH (cofactor).

- Test compound (ravuconazole) and positive control (e.g., ketoconazole).
- Reaction buffer.
- Assay Procedure:
 - A reaction mixture is prepared containing the reaction buffer, CYP51, CPR, and the test compound at various concentrations.
 - The reaction is initiated by the addition of lanosterol and NADPH.
 - The mixture is incubated at 37°C for a specified time.
 - The reaction is stopped, and the sterols are extracted.
 - The conversion of lanosterol to its demethylated product is quantified using a suitable analytical method, such as HPLC or LC-MS/MS.
- Data Analysis: The percentage of inhibition of CYP51 activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.

Conclusion

Fosravuconazole L-lysine ethanolate, through its active moiety ravuconazole, is a potent, broad-spectrum antifungal agent with a well-defined mechanism of action targeting fungal ergosterol biosynthesis. The prodrug formulation provides excellent oral bioavailability, leading to high systemic exposure and efficacy in various preclinical models of fungal disease. The favorable pharmacokinetic and safety profiles observed in preclinical studies position fosravuconazole as a promising therapeutic option for the treatment of a range of fungal infections in humans. This comprehensive preclinical data package has supported its successful clinical development for onychomycosis and its ongoing investigation for other mycoses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Efficacy, Safety, and Plasma Pharmacokinetics of Escalating Dosages of Intravenously Administered Ravaconazole Lysine Phosphoester for Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Preclinical Pharmacology of Fosravaconazole L-lysine ethanolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15127499#preclinical-pharmacology-of-fosravaconazole-l-lysine-ethanolate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com